2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-2-yl(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The inhibition of prostaglandin synthesis by this compound results in reduced inflammation and pain . Some derivatives of this compound have shown significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole typically involves multi-step procedures. One common method includes the initial formation of the benzothiazole core through the reaction of o-aminothiophenol with carbon disulfide and chloroacetic acid. This intermediate is then reacted with piperazine and 1,3-benzothiazole-2-carbonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the final product. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-piperazin-1-yl)-1,3-benzothiazole
- 6-chloro-2-(4-piperazin-1-yl)-1,3-benzothiazole
- 2-(4-(2-chlorobenzoyl)piperazin-1-yl)-1,3-benzothiazole
Uniqueness
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole is unique due to its dual benzothiazole moieties, which enhance its biological activity and specificity. The presence of the chloro group further increases its reactivity, making it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS2/c20-12-5-6-14-16(11-12)27-19(22-14)24-9-7-23(8-10-24)18(25)17-21-13-3-1-2-4-15(13)26-17/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVDDNFQFPIMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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